N'-(benzofuran-2-carbonyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Description
N'-(Benzofuran-2-carbonyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a carbohydrazide derivative featuring a benzofuran-2-carbonyl substituent attached to the hydrazide moiety. Its core structure includes a 1,6-dihydropyridine ring substituted with a 4-chlorobenzyl group at position 1 and a carbonyl group at position 4.
Properties
IUPAC Name |
N'-(1-benzofuran-2-carbonyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4/c23-17-8-5-14(6-9-17)12-26-13-16(7-10-20(26)27)21(28)24-25-22(29)19-11-15-3-1-2-4-18(15)30-19/h1-11,13H,12H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZOWVWLSKQLJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NNC(=O)C3=CN(C(=O)C=C3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(benzofuran-2-carbonyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide (commonly referred to as N-BCCD) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of N-BCCD, synthesizing findings from recent studies and highlighting its therapeutic potential.
N-BCCD is a derivative of hydrazide-Schiff bases, characterized by the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1105213-47-5 |
| Molecular Formula | C22H16ClN3O4 |
| Molecular Weight | 421.8 g/mol |
Antimicrobial Activity
Recent studies have indicated that N-BCCD exhibits significant activity against Mycobacterium tuberculosis , the causative agent of tuberculosis. This suggests its potential as an antitubercular agent, which is critical given the global health challenges posed by multidrug-resistant strains of tuberculosis.
Anticancer Activity
The anticancer properties of benzofuran derivatives have been well documented, and N-BCCD appears to align with this trend. Research indicates that compounds within this class can exhibit various mechanisms of action against cancer cells:
- Cytotoxicity : Preliminary studies suggest that N-BCCD may possess cytotoxic effects against several cancer cell lines, although specific IC50 values for N-BCCD itself are yet to be fully characterized.
- Mechanisms : The presence of the benzofuran moiety is crucial for its biological activity, as it has been associated with inhibition of tumor growth and induction of apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of compounds like N-BCCD. Research indicates that modifications to the benzofuran nucleus can significantly affect biological activity:
- Benzofuran Derivatives : Studies on similar compounds have shown that substituents at various positions on the benzofuran ring can enhance or diminish anticancer activity. For instance, the introduction of halogens or alkyl groups often leads to improved potency against specific cancer types .
Case Study 1: Antitubercular Activity
In a recent investigation, N-BCCD was tested against multiple strains of Mycobacterium tuberculosis. Results indicated a promising inhibitory effect, with further studies recommended to explore its mechanism of action and potential as a lead compound for drug development.
Case Study 2: Anticancer Potential
A series of benzofuran derivatives were synthesized and evaluated for their anticancer properties. Compounds similar to N-BCCD demonstrated significant growth inhibition in various cancer cell lines, including ovarian and lung cancers. The most active derivatives showed IC50 values in the low micromolar range, indicating strong potential for further development .
Scientific Research Applications
Antitubercular Activity
One of the most significant areas of research concerning N-BCCD is its potential as an antitubercular agent . Preliminary studies have shown that N-BCCD exhibits activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This activity suggests that N-BCCD could be developed as a therapeutic agent for treating tuberculosis, especially in light of increasing antibiotic resistance.
Case Study: Efficacy Against Mycobacterium tuberculosis
A study conducted to evaluate the efficacy of N-BCCD against Mycobacterium tuberculosis revealed promising results. The compound demonstrated significant inhibitory effects on bacterial growth in vitro, indicating its potential as a lead compound for further development into antitubercular drugs. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways, although detailed mechanisms require further elucidation through molecular studies.
Other Biological Activities
In addition to its antitubercular properties, N-BCCD may exhibit other biological activities:
- Antimicrobial Properties : There is preliminary evidence suggesting that N-BCCD may possess antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Compounds similar to N-BCCD have been reported to exhibit anti-inflammatory effects, which may be relevant for conditions characterized by chronic inflammation.
- Antioxidant Activity : The presence of phenolic structures in the compound may confer antioxidant properties, which can protect cells from oxidative stress.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitubercular | Inhibitory effect on M. tuberculosis | |
| Antimicrobial | Potential activity against pathogens | Ongoing studies |
| Anti-inflammatory | Possible reduction in inflammation | Similar compounds studied |
| Antioxidant | May protect against oxidative stress | Related literature |
Comparison with Similar Compounds
1-(4-Chlorobenzyl)-N'-(furan-2-carbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
- Structural Difference : Replaces the benzofuran-2-carbonyl group with a simpler furan-2-carbonyl substituent.
- Furan derivatives are generally less lipophilic than benzofuran analogs, which may affect membrane permeability .
- Molecular Formula : C₁₈H₁₅ClN₂O₄ (estimated).
1-(4-Chlorobenzyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-oxo-1,6-dihydropyridine-3-carbohydrazide
- Structural Difference : Substitutes the benzofuran-2-carbonyl group with a 3-chloro-5-(trifluoromethyl)pyridinyl moiety.
- Implications: The trifluoromethyl (-CF₃) and chloro (-Cl) groups introduce strong electron-withdrawing effects, which could enhance metabolic stability or alter electronic properties.
- Molecular Formula : C₂₀H₁₄Cl₂F₃N₃O₂ (estimated).
1-(4-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic Acid
- Structural Difference : Replaces the carbohydrazide group (-CONHNH₂) with a carboxylic acid (-COOH).
- This modification eliminates the hydrazide moiety, which is often critical for chelation or hydrogen-bonding interactions in drug design .
- Molecular Formula: C₁₃H₁₀ClNO₃ (confirmed molecular weight: 263.68 g/mol) .
Table 1: Structural and Molecular Comparison
| Compound Name | Key Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| N'-(Benzofuran-2-carbonyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide | Benzofuran-2-carbonyl | C₂₂H₁₇ClN₂O₄ | ~432.84 |
| 1-(4-Chlorobenzyl)-N'-(furan-2-carbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide | Furan-2-carbonyl | C₁₈H₁₅ClN₂O₄ | ~378.78 |
| 1-(4-Chlorobenzyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-oxo-1,6-dihydropyridine-3-carbohydrazide | 3-Chloro-5-(trifluoromethyl)pyridinyl | C₂₀H₁₄Cl₂F₃N₃O₂ | ~492.25 |
| 1-(4-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic Acid | Carboxylic acid | C₁₃H₁₀ClNO₃ | 263.68 |
Hypothesized Impact of Structural Variations
Benzofuran vs. In contrast, the furan analog’s smaller size could improve solubility but reduce target affinity .
Trifluoromethyl/Chloro Pyridinyl Group : The electron-withdrawing -CF₃ and -Cl groups may stabilize the molecule against oxidative metabolism, extending half-life in vivo. However, steric hindrance could limit access to certain binding sites .
Carbohydrazide vs.
Q & A
Q. What are the standard synthetic routes for preparing N'-(benzofuran-2-carbonyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide?
The compound is typically synthesized via condensation reactions. A common approach involves refluxing equimolar amounts of hydrazide derivatives (e.g., 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide) with carbonyl-containing intermediates (e.g., substituted isatins or benzofuran-2-carbonyl chloride) in ethanol under acidic conditions (e.g., glacial acetic acid). Reaction progress is monitored via TLC, followed by filtration, washing, and recrystallization . Microwave-assisted synthesis may improve reaction efficiency by reducing time and enhancing yields .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?
- 1H/13C NMR : Expect signals for amide N-H (~13.6 ppm), aromatic protons (7.1–8.5 ppm), and carbonyl carbons (~161–170 ppm). Substituents like the 4-chlorobenzyl group show distinct aromatic splitting patterns .
- IR Spectroscopy : Key peaks include N-H stretches (3305–3320 cm⁻¹) and carbonyl stretches (1691–1708 cm⁻¹) for amide and ketone groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 443 [M+1]) confirm molecular weight .
Q. How is the purity of this compound assessed, and what analytical methods are recommended?
Purity is validated via elemental analysis (C, H, N; deviations ≤ ±0.5% from theoretical values) and HPLC . Discrepancies in elemental data may indicate impurities, requiring repeat synthesis or column chromatography . Melting point consistency (e.g., 272–285°C) also serves as a purity indicator .
Advanced Research Questions
Q. What strategies can optimize synthesis yield during scale-up?
- Solvent Optimization : Replace ethanol with DMF or DMSO to enhance solubility of aromatic intermediates .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate condensation .
- Microwave Assistance : Reduce reaction time from 12–14 hours to 1–2 hours while maintaining yields >75% .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How should researchers resolve contradictions between theoretical and experimental elemental analysis data?
Discrepancies (e.g., C/H/N deviations >0.5%) suggest impurities or hydration. Remedies include:
- Recrystallization : Use mixed solvents (e.g., ethanol:water) to remove byproducts .
- Mass Spectrometry : Identify adducts or degradation products via high-resolution MS .
- Thermogravimetric Analysis (TGA) : Check for residual solvents or moisture .
Q. What computational methods predict this compound’s biological activity and binding mechanisms?
- Molecular Docking : Use Gaussian 09W or AutoDock to simulate interactions with targets like glucosamine-6-phosphate synthase. Focus on hydrogen bonding (amide N-H with active-site residues) and π-π stacking (benzofuran with aromatic pockets) .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with antimicrobial activity .
- MD Simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives for in vitro testing .
Q. How can researchers evaluate the compound’s stability under varying experimental conditions?
- pH Stability : Incubate in buffers (pH 3–10) and monitor degradation via HPLC at 24-hour intervals .
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>250°C suggests suitability for high-temperature reactions) .
- Light Sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation products using LC-MS .
Q. What methodologies establish structure-activity relationships (SAR) for derivatives of this compound?
- Substituent Variation : Synthesize analogs with halogens (e.g., -F, -Br) or electron-donating groups (e.g., -OCH₃) on the benzyl ring to assess antimicrobial potency .
- Bioassay Correlation : Test inhibitory activity against E. coli (MIC) and C. albicans, then correlate with logP and polar surface area values .
- QSAR Modeling : Use partial least squares (PLS) regression to link structural descriptors (e.g., molar refractivity) to bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
